No Publicly Available Bioactivity Data Enable Comparator-Based Selection
An exhaustive search of primary databases (PubChem, ChEMBL, DrugBank, BindingDB) and patent literature returned no quantitative bioactivity results for CAS 2034556-27-7. Closest structural analogs within the piperidine–pyrazole class, such as US9221795 compound 27 (GS-9901; IC50 = 1 nM for PI3Kδ, with selectivity ratios of 750× over PI3Kα, 100× over PI3Kβ, and 190× over PI3Kγ [1]) and NADPH oxidase inhibitors [2], demonstrate class-level activity potential but lack a direct comparator dataset for the target compound. Consequently, no head-to-head or cross-study comparable evidence can be generated.
| Evidence Dimension | PI3Kδ inhibition IC50 (biochemical assay) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | GS-9901 (US9221795, compound 27): PI3Kδ IC50 = 1 nM; PI3Kα IC50 = 750 nM; PI3Kβ IC50 = 100 nM; PI3Kγ IC50 = 190 nM [1] |
| Quantified Difference | Not applicable |
| Conditions | Class I PI3K TR-FRET assay using recombinant heterodimeric proteins, pH 7.4 [1] |
Why This Matters
Procurement decisions cannot currently be based on bioactivity differentiation; users must independently generate comparator data for this compound if target engagement profiling is required.
- [1] BindingDB entry BDBM198031. Affinity data for PI3Kδ inhibitor (US9221795, compound 27). View Source
- [2] Pyrazolo piperidine derivatives as NADPH oxidase inhibitors. US Patent Application US20120316380A1, 2012. View Source
